molecular formula C10H18 B075534 Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- CAS No. 1124-25-0

Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-

Cat. No. B075534
CAS RN: 1124-25-0
M. Wt: 138.25 g/mol
InChI Key: WPMKLOWQWIDOJN-UHFFFAOYSA-N
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Description

Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-, also known as limonene, is a cyclic terpene that is commonly found in the essential oils of citrus fruits such as oranges, lemons, and limes. This compound has been extensively studied due to its unique chemical properties and potential applications in various fields, including the food, pharmaceutical, and cosmetic industries.

Mechanism Of Action

The mechanism of action of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- is complex and not fully understood. However, studies have shown that Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- can interact with various cellular targets, including enzymes, receptors, and ion channels. Limonene has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in drug metabolism. Limonene has also been shown to interact with various receptors, including the adenosine A2A receptor, which is involved in the regulation of inflammation.

Biochemical And Physiological Effects

Limonene has been shown to have a variety of biochemical and physiological effects. Studies have shown that Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- can reduce inflammation, inhibit tumor growth, and have antimicrobial effects. Limonene has also been shown to have antioxidant properties and can protect against oxidative stress.

Advantages And Limitations For Lab Experiments

Limonene has several advantages for use in lab experiments, including its availability, low toxicity, and low cost. However, Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- can also have limitations, including its volatility, which can make it difficult to work with, and its potential to interfere with certain assays.

Future Directions

There are several future directions for research on Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-. One area of research is the development of new methods for the synthesis of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- and its derivatives. Another area of research is the investigation of the potential therapeutic applications of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-, particularly in the treatment of cancer and inflammation. Additionally, research is needed to better understand the mechanism of action of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- and its interactions with cellular targets.

Synthesis Methods

Limonene can be synthesized by various methods, including extraction from citrus fruits, steam distillation, and chemical synthesis. One of the most common methods for chemical synthesis is the reaction of isoprene with formaldehyde to form p-menthane-3,8-diol, which is then dehydrated to form Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-.

Scientific Research Applications

Limonene has been extensively studied for its potential applications in various fields, including the food, pharmaceutical, and cosmetic industries. In the food industry, Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- is used as a flavoring agent and antioxidant. In the pharmaceutical industry, Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- has been shown to have anti-inflammatory, antitumor, and antimicrobial properties. In the cosmetic industry, Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- is used as a fragrance and as an ingredient in skin care products.

properties

CAS RN

1124-25-0

Product Name

Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

1-methyl-4-prop-1-en-2-ylcyclohexane

InChI

InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h9-10H,1,4-7H2,2-3H3

InChI Key

WPMKLOWQWIDOJN-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)C(=C)C

Canonical SMILES

CC1CCC(CC1)C(=C)C

Other CAS RN

6252-33-1

Origin of Product

United States

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